molecular formula C15H12N2O3 B13211858 Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13211858
M. Wt: 268.27 g/mol
InChI Key: ZPSOBOPLFMFAKB-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a chemical compound with the molecular formula C15H12N2O3 It is known for its unique structure, which includes a pyridine ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves the reaction of 4-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The cyano group and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine ring and cyano group enhances its reactivity and potential for diverse applications compared to similar compounds .

Biological Activity

Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C15H12N2O3C_{15}H_{12}N_{2}O_{3} and is characterized by a dihydropyridine ring substituted with a cyanophenyl group. The structural formula is represented as follows:

Molecular Structure C15H12N2O3\text{Molecular Structure }\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{3}

Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:

  • AMPA Receptor Antagonism : The compound has shown significant antagonistic action against AMPA receptors, which are crucial in mediating excitatory neurotransmission in the central nervous system. This property suggests potential applications in treating neurological disorders such as epilepsy and Parkinson's disease .
  • Antioxidant Activity : Studies have demonstrated that this compound possesses antioxidant properties, which may contribute to its neuroprotective effects. By scavenging free radicals, it can mitigate oxidative stress-related damage in neuronal tissues .
  • Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory conditions. This activity is particularly relevant for diseases characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research:

Biological Activity Effect Reference
AMPA Receptor AntagonismSignificant inhibition
Antioxidant ActivityFree radical scavenging
Anti-inflammatory EffectsInhibition of cytokines
NeuroprotectionProtection against oxidative stress

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that treatment with the compound significantly improved motor function and reduced neuronal loss in the substantia nigra region compared to control groups. The neuroprotective effects were attributed to its antioxidant properties and AMPA receptor antagonism .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory responses, the compound was tested in vitro on human macrophages stimulated with lipopolysaccharides (LPS). This compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 2-[4-(4-cyanophenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C15H12N2O3/c1-20-15(19)10-17-7-6-13(8-14(17)18)12-4-2-11(9-16)3-5-12/h2-8H,10H2,1H3

InChI Key

ZPSOBOPLFMFAKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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